Cas no 1261608-25-6 ((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)

(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine 化学的及び物理的性質
名前と識別子
-
- (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine
-
- インチ: 1S/C14H9F6N/c1-21(2)7-5-3-4-6(15)8(7)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3
- InChIKey: KSBUOCPGDWSOIT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C1C(=C(C(=C(C=1F)F)F)F)F)N(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 338
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 4.3
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011000098-1g |
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine |
1261608-25-6 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A011000098-250mg |
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine |
1261608-25-6 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A011000098-500mg |
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine |
1261608-25-6 | 97% | 500mg |
$855.75 | 2023-09-03 |
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amineに関する追加情報
Comprehensive Overview of (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine (CAS No. 1261608-25-6)
(6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine, with the CAS number 1261608-25-6, is a fluorinated biphenyl derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique hexafluorinated biphenyl core, which imparts exceptional chemical stability and electronic properties. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in advanced materials, pharmaceutical intermediates, and electronic devices.
The hexafluorobiphenyl moiety in (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine is a key structural feature that enhances its lipophilicity and resistance to metabolic degradation. These properties make it a valuable building block in the synthesis of high-performance polymers and liquid crystals. Moreover, the presence of the dimethylamine group introduces additional reactivity, enabling further functionalization for tailored applications. This versatility has led to its exploration in drug discovery and agrochemical development, where precise molecular modifications are often required.
In recent years, the demand for fluorinated organic compounds like 1261608-25-6 has surged, driven by their utility in green chemistry and sustainable manufacturing. Fluorinated compounds are known for their ability to improve the efficiency of chemical processes, reduce waste, and enhance product performance. As a result, (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine is being studied for its role in catalysis and environmentally friendly solvents, aligning with global trends toward eco-conscious innovation.
From a synthetic perspective, the preparation of CAS 1261608-25-6 involves sophisticated organic synthesis techniques, including cross-coupling reactions and fluorination strategies. These methods are critical for achieving high purity and yield, which are essential for industrial-scale production. The compound's structural complexity also makes it a subject of interest in computational chemistry, where researchers use molecular modeling to predict its behavior and optimize its properties for specific applications.
The growing interest in fluorinated biphenyl derivatives has also been fueled by their potential in optoelectronic materials. For instance, (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine could be incorporated into organic light-emitting diodes (OLEDs) or photovoltaic cells, where its electron-withdrawing fluorine atoms may enhance charge transport and device efficiency. This aligns with the broader industry focus on renewable energy technologies and smart materials.
In summary, (6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine (CAS 1261608-25-6) represents a fascinating intersection of chemistry and materials science. Its unique fluorinated structure, combined with its versatile reactivity, positions it as a promising candidate for diverse applications. As research continues to uncover new uses for this compound, its relevance in cutting-edge technologies and sustainable solutions is expected to grow, making it a topic of enduring interest for scientists and engineers alike.
1261608-25-6 ((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine) 関連製品
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)
- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)
- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)
- 2050-72-8(1,6-Dichloronaphthalene)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)




